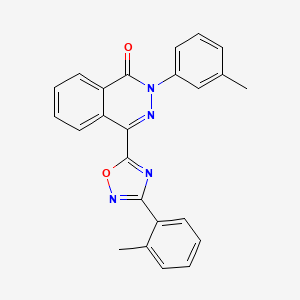![molecular formula C21H18N4O3 B11265219 3-(1,3-benzodioxol-5-yl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole](/img/structure/B11265219.png)
3-(1,3-benzodioxol-5-yl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2H-1,3-BENZODIOXOL-5-YL)-5-{3-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-YL}-1,2,4-OXADIAZOLE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-5-{3-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-YL}-1,2,4-OXADIAZOLE typically involves multiple steps, starting from commercially available precursorsKey reagents often include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-BENZODIOXOL-5-YL)-5-{3-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-YL}-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the aromatic rings, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(2H-1,3-BENZODIOXOL-5-YL)-5-{3-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-YL}-1,2,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets and pathways involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics, where it can contribute to the development of new materials with desirable electronic properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-5-{3-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-YL}-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate signaling pathways, leading to desired therapeutic effects. For example, in cancer research, the compound may inhibit key enzymes involved in cell cycle regulation, thereby preventing cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole moiety but differs in the rest of the structure.
1-(1,3-Benzodioxol-5-yl)-2-propanol: Another compound with a benzodioxole ring, used in different applications.
Uniqueness
What sets 3-(2H-1,3-BENZODIOXOL-5-YL)-5-{3-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-YL}-1,2,4-OXADIAZOLE apart is its combination of multiple functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C21H18N4O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[3-(4-propan-2-ylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H18N4O3/c1-12(2)13-3-5-14(6-4-13)16-10-17(24-23-16)21-22-20(25-28-21)15-7-8-18-19(9-15)27-11-26-18/h3-10,12H,11H2,1-2H3,(H,23,24) |
InChI Key |
YAAJTRWCUPYWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B11265138.png)
![4-methyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B11265158.png)

![N-(4-ethoxyphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B11265173.png)
![N-(3-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B11265197.png)
![N-(3,4-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B11265210.png)
![2-(4-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B11265212.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11265213.png)
![3-(4-Chlorophenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine](/img/structure/B11265215.png)
![N,N-diethyl-3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide](/img/structure/B11265226.png)
![Methyl 3-[(4-methylbenzyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11265230.png)
![3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-(thiophen-2-YL)pyridazine](/img/structure/B11265231.png)
![2-[(4-chlorobenzyl)sulfanyl]-7-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11265238.png)
![2-[4-(Morpholine-4-sulfonyl)-1H-imidazol-1-YL]-N-(2-phenylpropyl)acetamide](/img/structure/B11265239.png)
